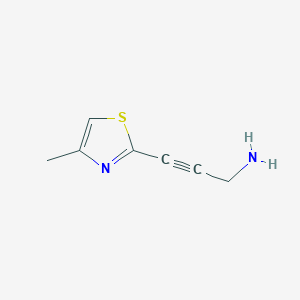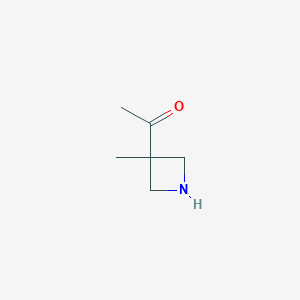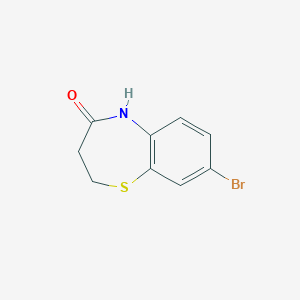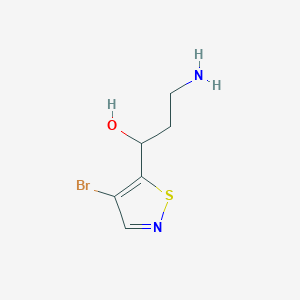![molecular formula C14H21ClO B13163092 {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3,3-dimethylbutoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene typically involves the following steps:
Preparation of 3,3-dimethylbutanol: This can be synthesized through the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride.
Formation of 3,3-dimethylbutyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Etherification: The 3,3-dimethylbutyl chloride is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
科学的研究の応用
Chemistry
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 3,3-dimethylbutoxy group.
3,3-Dimethylbutyl Chloride: Similar in structure but lacks the benzene ring.
Benzyl Alcohol: Similar in structure but has a hydroxyl group instead of a chloromethyl group.
Uniqueness
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is unique due to the combination of a benzene ring with a chloromethyl group and a 3,3-dimethylbutoxy group. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications.
特性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC名 |
[2-(chloromethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChIキー |
LHBXSUSOIFKQAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(COCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)

![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)


![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)


![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)





